molecular formula C8H5BrClN B13934837 2-Bromo-4-chloro-5-methylbenzonitrile

2-Bromo-4-chloro-5-methylbenzonitrile

Cat. No.: B13934837
M. Wt: 230.49 g/mol
InChI Key: YUTNGFRQJHIAGP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methylbenzonitrile (molecular formula: C₈H₅BrClN) is a halogenated benzonitrile derivative characterized by bromo, chloro, and methyl substituents at positions 2, 4, and 5, respectively. This compound is of significant interest in organic synthesis due to its electron-withdrawing nitrile group and halogen substituents, which enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions. The methyl group introduces steric and electronic effects that modulate reactivity and crystallinity.

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3

InChI Key

YUTNGFRQJHIAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperature and solvent to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4-chloro-5-methylbenzonitrile may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methylbenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions .

Comparison with Similar Compounds

Substituent Position and Type

The table below compares substituents, molecular weights, and key properties of 2-Bromo-4-chloro-5-methylbenzonitrile with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Properties/Applications
2-Bromo-4-chloro-5-methylbenzonitrile Br (2), Cl (4), CH₃ (5), CN (1) C₈H₅BrClN 244.49 g/mol High reactivity in cross-coupling
5-Bromo-2-hydroxybenzonitrile Br (5), OH (2), CN (1) C₇H₄BrNO 214.02 g/mol Hydrogen-bonded chains; antiretroviral intermediates
2-Bromo-4-methyl-5-nitrobenzonitrile Br (2), CH₃ (4), NO₂ (5), CN (1) C₈H₅BrN₂O₂ 275.05 g/mol Electron-deficient; electrophilic substitutions
2-Bromo-4-fluoro-5-methylbenzonitrile Br (2), F (4), CH₃ (5), CN (1) C₈H₅BrFN 228.03 g/mol Enhanced solubility due to fluorine
4-Bromo-5-iodo-2-methyl-benzonitrile Br (4), I (5), CH₃ (2), CN (1) C₈H₅BrIN 321.94 g/mol Steric hindrance from iodine

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : The nitro group in 2-Bromo-4-methyl-5-nitrobenzonitrile () increases electrophilicity but reduces nucleophilic substitution efficiency compared to the chloro group in the target compound.
  • Hydrogen Bonding : 5-Bromo-2-hydroxybenzonitrile () forms intermolecular O–H⋯N bonds, whereas the methyl group in the target compound prevents such interactions, favoring hydrophobic packing.

Physicochemical Properties

  • Solubility : Fluorine-containing analogs () exhibit higher solubility in polar solvents due to fluorine’s electronegativity, whereas the target compound’s methyl group increases lipophilicity.
  • Melting Points : Crystallinity is influenced by substituent symmetry; for example, 5-Bromo-2-hydroxybenzonitrile’s hydrogen-bonded chains () likely result in higher melting points than the target compound.

Data Tables

Table 1: Substituent Effects on Reactivity

Compound Electron Effects Preferred Reactions
2-Bromo-4-chloro-5-methylbenzonitrile Moderate EWG (CN, Br, Cl) Suzuki coupling, SNAr
2-Bromo-4-methyl-5-nitrobenzonitrile Strong EWG (NO₂) Electrophilic substitution
2-Bromo-4-fluoro-5-methylbenzonitrile Moderate EWG (F) Ullmann coupling

Biological Activity

2-Bromo-4-chloro-5-methylbenzonitrile (C8H5BrClN) is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound features a unique substitution pattern on the benzene ring, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of 2-Bromo-4-chloro-5-methylbenzonitrile, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Molecular Formula: C8H5BrClN
Molecular Weight: 230.49 g/mol
IUPAC Name: 2-bromo-4-chloro-5-methylbenzonitrile
Canonical SMILES: CC1=CC(=C(C=C1Cl)Br)C#N

PropertyValue
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
IUPAC Name2-bromo-4-chloro-5-methylbenzonitrile
InChI KeyYUTNGFRQJHIAGP-UHFFFAOYSA-N

The mechanism of action of 2-Bromo-4-chloro-5-methylbenzonitrile is primarily based on its ability to undergo various chemical reactions, including nucleophilic substitutions and redox reactions. These reactions can lead to the formation of biologically relevant derivatives that may interact with specific molecular targets within cells.

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols, potentially leading to compounds with enhanced biological activity.
  • Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes, while the nitrile group can be reduced to amines or other derivatives, which may exhibit different pharmacological properties.

Biological Activity

Research into the biological activity of 2-Bromo-4-chloro-5-methylbenzonitrile has indicated several potential applications:

  • Antimicrobial Activity: Some studies suggest that halogenated benzonitriles possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit key enzymatic pathways.
  • Anticancer Potential: Preliminary investigations have pointed towards the potential of this compound in cancer treatment, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy: A study published in MDPI explored the antimicrobial effects of various substituted benzonitriles, including 2-Bromo-4-chloro-5-methylbenzonitrile. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research: In a recent investigation focused on halogenated compounds, 2-Bromo-4-chloro-5-methylbenzonitrile was evaluated for its cytotoxic effects on cancer cell lines. The findings demonstrated that this compound could induce apoptosis in certain types of cancer cells, highlighting its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of 2-Bromo-4-chloro-5-methylbenzonitrile, it is useful to compare it with similar compounds:

CompoundStructure FeaturesNotable Activities
4-Bromo-2-methylbenzonitrile Lacks chlorine substituentModerate antimicrobial activity
2-Bromo-5-chloro-4-methylbenzonitrile Different substitution patternPotential anticancer properties
4-Chloro-2-methylbenzonitrile Lacks bromine substituentLimited biological activity

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